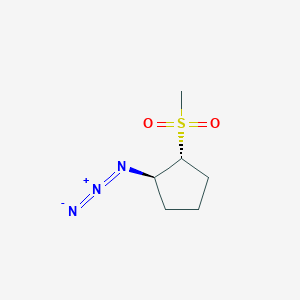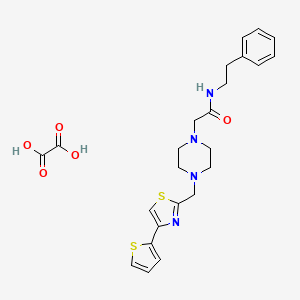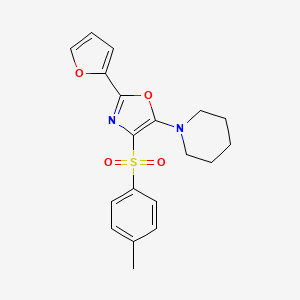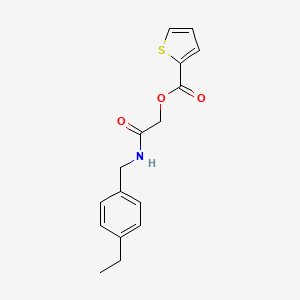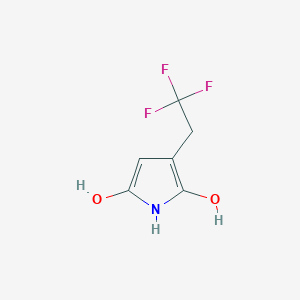
3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol, also known as TFP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFP is a pyrrole derivative that has a trifluoroethyl group attached to the pyrrole ring. This compound has unique properties that make it a promising candidate for use in scientific research.
作用機序
The mechanism of action of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol is not fully understood. However, it is believed that 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol reacts with ROS in cells, resulting in the formation of a fluorescent product. The fluorescence of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol is directly proportional to the concentration of ROS in the cell. 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol has also been shown to chelate iron ions, resulting in a change in its fluorescence.
Biochemical and Physiological Effects
3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol has been shown to have no significant biochemical or physiological effects on cells. 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol is a non-toxic compound that does not interfere with cellular processes. This makes 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol an ideal probe for use in biological systems.
実験室実験の利点と制限
The primary advantage of using 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol in lab experiments is its high sensitivity and selectivity for ROS detection. 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol is also a non-toxic compound that does not interfere with cellular processes. The primary limitation of using 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol in lab experiments is its limited solubility in water. This can make it difficult to use in aqueous systems.
将来の方向性
There are several future directions for the use of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol in scientific research. One potential application is the use of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol as a probe for the detection of ROS in vivo. This would involve the development of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol-based imaging agents for use in animal models. Another potential application is the use of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol as a probe for the detection of iron ions in biological systems. This could lead to the development of new diagnostic tools for iron-related diseases. Finally, the synthesis of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol derivatives with improved solubility and fluorescence properties could lead to the development of new probes for use in biological systems.
合成法
The synthesis of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol involves the reaction of 2,5-dimethoxytetrahydrofuran with trifluoroacetaldehyde in the presence of a Lewis acid catalyst. This reaction results in the formation of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol as the main product. The synthesis of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol is relatively simple and has been optimized to produce high yields of the compound.
科学的研究の応用
3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol has been used in various scientific research applications due to its unique properties. One of the primary uses of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol is an excellent probe for ROS detection due to its high sensitivity and selectivity. 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol has also been used as a fluorescent probe for the detection of iron ions in cells.
特性
IUPAC Name |
3-(2,2,2-trifluoroethyl)-1H-pyrrole-2,5-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO2/c7-6(8,9)2-3-1-4(11)10-5(3)12/h1,10-12H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXOHJDHLIGXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1CC(F)(F)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



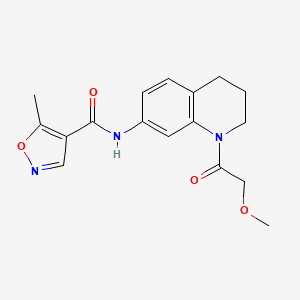
![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B2674121.png)
![(3E)-3-{[(4-methoxybenzyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2674122.png)


![2-[(E)-2-(4-methylphenyl)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethenyl]-1,3-thiazol-4-ol](/img/structure/B2674127.png)
![3-benzyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674128.png)

